Mitochondrial transcription factor A (TFAM) is a pivotal protein in the regulation of mitochondrial DNA (mtDNA) metabolism, playing a central role in the maintenance, expression, and transmission of mtDNA. TFAM belongs to the high-mobility group (HMG) superfamily and is involved in various cellular processes, including mtDNA replication and transcription, as well as the compaction of mtDNA which is essential for proper mitochondrial function23. The post-translational modifications of TFAM, such as acetylation and phosphorylation, have been shown to regulate its interactions with DNA and influence its stability and function within the mitochondria34.
TFAM's mechanism of action is multifaceted, involving both its ability to bind to mtDNA and its regulation through post-translational modifications. Overexpression of TFAM has been observed to increase the overall abundance of mtDNA replication intermediates (RIs) and shift them towards a conventional, strand-coupled type of replication. This shift is accompanied by a reduction in mitochondrial transcripts and mtDNA copy number, suggesting that TFAM can influence the mode of mtDNA replication through its effects on mtDNA metabolism2. On the other hand, TFAM is subject to post-translational modifications, such as acetylation and phosphorylation, which affect its DNA-binding affinity and interaction kinetics. Acetylation within its HMG box 1 domain leads to a lower on-rate of DNA binding, while phosphorylation results in both a decreased on-rate and an increased off-rate, with the latter being associated with faster diffusion of TFAM on DNA3. Furthermore, phosphorylation of TFAM within the mitochondria can impair its DNA-binding ability and promote its degradation by the AAA+ Lon protease, providing a mechanism for the regulation of TFAM function and abundance4.
In the context of cancer research, specifically nasopharyngeal carcinoma, TFAP2A, a transcription factor that regulates a variety of cell processes, has been found to be highly expressed in tumor tissue specimens. Its overexpression is significantly correlated with the hypoxia-inducible factor-1α (HIF-1α) expression and is associated with advanced tumor stage, local invasion, clinical progression, and poor prognosis. The study suggests that targeting the TFAP2A-HIF-1α-mediated VEGF/PEDF signaling pathway could be a potential therapeutic approach for treating nasopharyngeal carcinoma1.
In mitochondrial biology, the manipulation of TFAM expression levels has been shown to modify the mode of mtDNA replication in cultured human cells. This has implications for understanding the mechanistic relationship between different classes of mtDNA replication intermediates and the overall mtDNA metabolism2. The post-translational modifications of TFAM, such as acetylation and phosphorylation, provide insights into the fine-tuning of mtDNA dynamics and the potential regulation of mitochondrial transcription3.
From a molecular medicine perspective, the phosphorylation and subsequent degradation of TFAM by the Lon protease suggest a mechanism for the rapid fine-tuning of TFAM function and abundance in mitochondria. This has implications for diseases associated with mtDNA deficits, as modulating TFAM levels could potentially upregulate mtDNA content and improve mitochondrial function4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: